Marstenacisside F1
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Overview
Description
Marstenacisside F1 is a polyoxypregnane glycoside isolated from the roots of Marsdenia tenacissima, a perennial climber found mainly in the southwest of China and other parts of tropical and subtropical Asia . This compound has shown significant anti-inflammatory activity by inhibiting nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells .
Preparation Methods
Chemical Reactions Analysis
Marstenacisside F1 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include nitric oxide inhibitors and lipopolysaccharides . The major products formed from these reactions are derivatives of Tenacigenin B, which exhibit significant anti-inflammatory activity .
Scientific Research Applications
Marstenacisside F1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure and function of polyoxypregnane glycosides . In biology, it is used to investigate the anti-inflammatory properties of natural compounds . In medicine, this compound is being explored for its potential therapeutic applications in treating inflammatory diseases . In industry, it is used in the development of new anti-inflammatory drugs .
Mechanism of Action
Marstenacisside F1 exerts its effects by inhibiting the production of nitric oxide in lipopolysaccharide-induced RAW 264.7 cells . The molecular targets and pathways involved include the inhibition of nitric oxide synthase, which reduces the production of nitric oxide and subsequently decreases inflammation .
Comparison with Similar Compounds
Marstenacisside F1 is unique among polyoxypregnane glycosides due to its specific structure and significant anti-inflammatory activity . Similar compounds include Marstenacisside F2 and F3, which also exhibit anti-inflammatory properties but differ in their oligosaccharide chains . Other related compounds include Tenacigenin B derivatives, which share similar anti-inflammatory mechanisms .
Properties
Molecular Formula |
C47H66O14 |
---|---|
Molecular Weight |
855.0 g/mol |
IUPAC Name |
[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-9-[(E)-2-methylbut-2-enoyl]oxy-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-8-yl] benzoate |
InChI |
InChI=1S/C47H66O14/c1-10-24(2)41(51)58-38-39-44(6)19-17-30(57-33-23-32(53-8)36(27(5)55-33)59-43-35(50)37(54-9)34(49)26(4)56-43)22-29(44)16-20-46(39)47(61-46)21-18-31(25(3)48)45(47,7)40(38)60-42(52)28-14-12-11-13-15-28/h10-15,26-27,29-40,43,49-50H,16-23H2,1-9H3/b24-10+/t26-,27-,29+,30+,31+,32-,33+,34-,35-,36-,37-,38+,39-,40-,43+,44+,45+,46+,47-/m1/s1 |
InChI Key |
MZDVYTSMAKNUGU-OVXAXTAKSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)C6=CC=CC=C6)C)C(=O)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O[C@H]8[C@@H]([C@@H]([C@@H]([C@H](O8)C)O)OC)O)OC)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C6=CC=CC=C6)C)C(=O)C)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)C)O)OC)O)OC)C |
Origin of Product |
United States |
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